
2-((3-benzoylphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also referred to by various synonyms, including 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- , 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one , and hydroxydihydromaltol .
- The compound is characterized by its pale yellow to pale beige solid form and has a melting point of 75 - 78°C .
2-((3-benzoylphenyl)amino)-N-(isoquinolin-6-yl)acetamide: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
- The synthesis of 2-((3-benzoylphenyl)amino)-N-(isoquinolin-6-yl)acetamide involves the following steps:
- Glucose and pyridine are refluxed in an ethanol solution under an argon atmosphere.
- Acetic acid is added, followed by further heating.
- The concentrated reaction solution is diluted with water and the γ-pyranone product is extracted using ethyl acetate.
- The crude product is purified through column chromatography (silica gel) and high-vacuum distillation.
- The final compound is obtained by recrystallization from hexane .
- The synthetic route is depicted in Figure 1 below: !Synthetic Route
Chemical Reactions Analysis
- Structurally, it belongs to the class of pyranone compounds, which often exhibit caramel-like aromas.
- Compared to maltol and other caramel-like odorants, this compound has better water solubility and a more pronounced “sweet” taste.
- It is significantly correlated with the “sweet” taste in smoke, enhancing the sweet and moist characteristics of tobacco .
2-((3-benzoylphenyl)amino)-N-(isoquinolin-6-yl)acetamide: is commonly found in cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts.
Scientific Research Applications
- As consumers become more concerned about potential adverse effects of synthetic colorants, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one serves as a natural alternative.
- It has been approved for use as a food colorant in several countries.
- Its applications extend beyond food, including potential roles in chemistry, biology, medicine, and industry.
Mechanism of Action
- The specific mechanism by which this compound exerts its effects is not covered in the available information. Further research would be needed to explore its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I do not have information on similar compounds in the provided results. further literature searches may reveal related molecules.
Properties
CAS No. |
920513-37-7 |
|---|---|
Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3-benzoylanilino)-N-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C24H19N3O2/c28-23(27-22-10-9-20-15-25-12-11-18(20)13-22)16-26-21-8-4-7-19(14-21)24(29)17-5-2-1-3-6-17/h1-15,26H,16H2,(H,27,28) |
InChI Key |
WXQQDFFWEVOFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


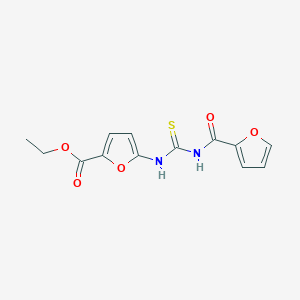
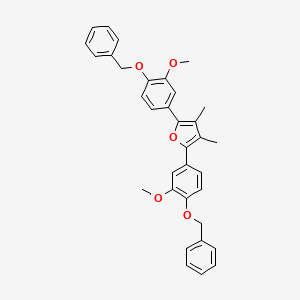
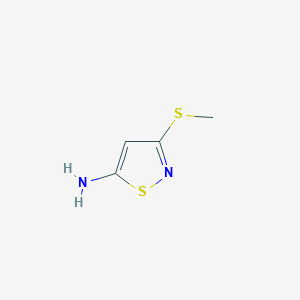

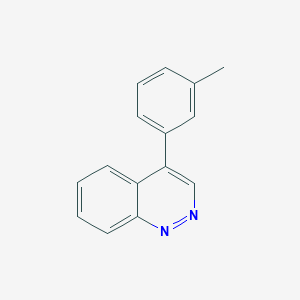

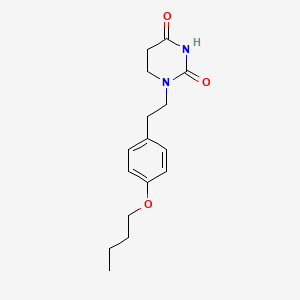
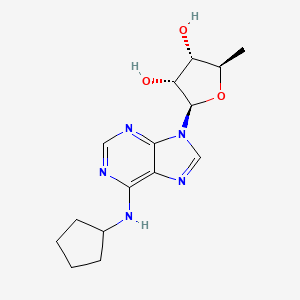

![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)

![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)
